molecular formula C16H14ClFO B1327413 2'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-85-0

2'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327413
CAS No.: 898789-85-0
M. Wt: 276.73 g/mol
InChI Key: KEQMXUAXGWCNTN-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO. This compound is characterized by the presence of chloro, fluoro, and methylphenyl groups attached to a propiophenone backbone. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with 2-methylphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in developing pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: A related compound with similar structural features but different functional groups.

    2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone: Another analog with a different position of the methyl group

Uniqueness

2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone is unique due to its specific combination of chloro, fluoro, and methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(18)10-15(14)17/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQMXUAXGWCNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644037
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-85-0
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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